10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid)
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Description
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) is a useful research compound. Its molecular formula is C20H26N4O8S and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) is 482.14713497 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as quetiapine , have been found to act as antagonists for multiple neurotransmitter receptor sites, including serotonin (5HT 1A; 5HT 2A), dopamine (D 1; D 2), histamine (H 1), and adrenaline (alpha1; alpha2) in the brain .
Mode of Action
Based on its structural similarity to quetiapine , it may interact with its targets by binding to the receptor sites and blocking their activity. For instance, Quetiapine has a lower affinity for D 2 receptors than dopamine, leading to an alternating D 2 blockade . This could contribute to the compound’s potential effects.
Biochemical Pathways
For example, Quetiapine may act on depression through its antagonism of 5-HT 2A receptors, and on mania through its antagonism of D 2 receptors .
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on the central nervous system .
Biochemical Analysis
Biochemical Properties
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to act as an antagonist for several neurotransmitter receptor sites, including serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (alpha1, alpha2) receptors . These interactions suggest that the compound may influence various biochemical pathways, potentially affecting mood, cognition, and other physiological processes.
Cellular Effects
The effects of 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopamine receptors may lead to alterations in cyclic AMP (cAMP) levels, affecting downstream signaling pathways . Additionally, the compound’s antagonistic effects on serotonin receptors may modulate gene expression related to mood regulation and stress response .
Molecular Mechanism
At the molecular level, 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) exerts its effects through binding interactions with various biomolecules. The compound’s piperazine moiety allows it to form hydrogen bonds and hydrophobic interactions with receptor sites, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, particularly in pathways related to neurotransmission and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter activity and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential organ damage . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that further influence biochemical reactions . These interactions can affect metabolic flux and alter metabolite levels, potentially impacting cellular homeostasis and function .
Transport and Distribution
The transport and distribution of 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall efficacy and activity . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid) plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S.2C2H2O4/c1-3-13-17-15(20-9-7-19(2)8-10-20)14-11-5-4-6-12(11)21-16(14)18-13;2*3-1(4)2(5)6/h3-10H2,1-2H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNYXNRAANALQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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